5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound with the molecular formula C17H22N4S. It belongs to the class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the condensation of cyclohexylamine with 4-ethylbenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with thiosemicarbazide under acidic conditions to yield the desired triazole derivative .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting the activity of metalloenzymes. Additionally, the compound can form hydrogen bonds with biological macromolecules, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclohexyl-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
5-Cyclohexyl-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl and ethylbenzylidene groups enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H22N4S |
---|---|
Molecular Weight |
314.5 g/mol |
IUPAC Name |
3-cyclohexyl-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H22N4S/c1-2-13-8-10-14(11-9-13)12-18-21-16(19-20-17(21)22)15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)/b18-12+ |
InChI Key |
RRCXQACXKILERL-LDADJPATSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3CCCCC3 |
solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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